4-Cyano-1-butanethiol

Description

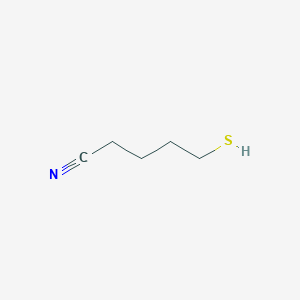

Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c6-4-2-1-3-5-7/h7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABCJNLBWRWMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621840 | |

| Record name | 5-Sulfanylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-37-9 | |

| Record name | 5-Sulfanylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1053658-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Unseen: A Technical Safety and Handling Guide for 4-Cyano-1-butanethiol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 4-Cyano-1-butanethiol (CAS 10220-43-6), also known as 5-mercaptopentanenitrile, is a bifunctional molecule of increasing interest in the realms of chemical synthesis and drug development. Its unique structure, incorporating both a terminal thiol and a nitrile group, allows for a diverse range of chemical transformations, making it a valuable building block for novel therapeutic agents and functionalized materials. However, the very characteristics that make this compound chemically intriguing also necessitate a thorough understanding of its potential hazards. The presence of a volatile, malodorous thiol group, combined with the toxic potential of an aliphatic nitrile, demands a rigorous and informed approach to its handling and use.

This guide provides a comprehensive technical overview of the safety considerations for 4-Cyano-1-butanethiol. In the absence of a standardized Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related molecules—aliphatic nitriles and organothiols—to provide a robust framework for risk assessment and safe laboratory practice. Every recommendation herein is grounded in the established principles of chemical safety and is intended to empower researchers to work confidently and securely with this versatile reagent.

Physicochemical Properties: The Foundation of Safe Handling

A thorough understanding of a chemical's physical properties is fundamental to anticipating its behavior in a laboratory setting. The following table summarizes the available data for 4-Cyano-1-butanethiol. It is critical to note a discrepancy in the publicly available information regarding the CAS number for this compound. While the user-provided CAS number is 10220-43-6, a supplier of "4-Cyano-1-butanethiol" lists the CAS number 1053658-37-9. Researchers should verify the CAS number of their specific material. The data presented below is associated with the latter CAS number.

| Property | Value | Source |

| Molecular Formula | C5H9NS | [1] |

| Molecular Weight | 115.20 g/mol | [1] |

| Density | 0.995 g/mL at 25 °C | [1] |

| Boiling Point | 240.71 °C (Predicted) | [1] |

| Melting Point | -6.86 °C (Predicted) | [1] |

| Flash Point | 109 °C | [1] |

| SMILES | N#CCCCS | [1] |

| Synonyms | 5-mercaptopentanenitrile | [1] |

The predicted high boiling point suggests that at room temperature, the vapor pressure may be relatively low. However, the potent odor characteristic of thiols means that even small amounts of vapor can be readily detected. The flash point of 109 °C indicates that it is a combustible liquid, but not highly flammable at standard laboratory temperatures.

Hazard Identification and Risk Assessment: A Dual-Threat Molecule

The primary hazards associated with 4-Cyano-1-butanethiol stem from its two functional groups: the nitrile and the thiol.

The Nitrile Moiety: A Precursor to Cyanide

Aliphatic nitriles are known for their potential to release cyanide ions (CN⁻) through metabolic processes, primarily mediated by the cytochrome P450 enzyme system in the liver.[2][3][4] Cyanide is a potent inhibitor of cellular respiration, leading to rapid and potentially fatal toxicity.[3] While the rate of cyanide release can vary between different nitriles, it is prudent to treat all aliphatic nitriles as potentially toxic.[5]

Inference for 4-Cyano-1-butanethiol: It is reasonable to assume that 4-Cyano-1-butanethiol can be metabolized to release cyanide. Therefore, exposure through inhalation, ingestion, or skin absorption should be strictly avoided.

The Thiol Group: Odor, Irritation, and Reactivity

Thiols, or mercaptans, are notorious for their strong, unpleasant odors, which can be detected at extremely low concentrations.[6] While the odor itself is a safety feature, providing an early warning of exposure, many thiols are also irritants to the skin, eyes, and respiratory tract.[6] Furthermore, thiols can undergo redox cycling, a process that can generate reactive oxygen species and lead to cellular damage.

Inference for 4-Cyano-1-butanethiol: The thiol group imparts a strong, malodorous quality to the compound, necessitating handling in a well-ventilated area, preferably a chemical fume hood. It should be treated as a skin and eye irritant.

The following diagram illustrates the logical flow of a risk assessment for handling 4-Cyano-1-butanethiol:

Caption: Risk assessment workflow for 4-Cyano-1-butanethiol.

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the dual hazards of 4-Cyano-1-butanethiol, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of 4-Cyano-1-butanethiol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure to its vapors and potent odor.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is required, with specific attention to the following:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

-

Hand Protection: Nitrile gloves are generally recommended for handling nitriles and thiols for short-duration tasks.[8] However, it is crucial to consult glove compatibility charts for the specific brand of glove being used. For extended operations or in case of a spill, heavier-duty gloves may be necessary.

-

Skin and Body Protection: A flame-resistant lab coat or a standard 100% cotton lab coat should be worn at all times.[9] Ensure that legs are fully covered and wear closed-toe shoes.

Safe Handling and Storage: Procedural Discipline

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: This is the cardinal rule for handling 4-Cyano-1-butanethiol.

-

Work in a Well-Ventilated Area: As emphasized, a chemical fume hood is the primary engineering control.

-

Grounding and Bonding: For transfers of larger quantities, grounding and bonding of containers may be necessary to prevent static discharge, which could be an ignition source for the combustible liquid.[10]

-

Odor Management: Due to the potent stench, it is advisable to have a plan for odor control. This can include working with smaller quantities and having a bleach solution available for decontamination of glassware and surfaces.[7][11]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures: Preparedness is Paramount

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The combustion of 4-Cyano-1-butanethiol is expected to produce toxic and irritating fumes, including oxides of carbon, nitrogen, and sulfur.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

-

Place the absorbent material into a sealed container for proper disposal.

-

Decontaminate the spill area with a bleach solution to neutralize the thiol odor, followed by a thorough cleaning.[7][11]

-

-

Large Spills:

The following diagram outlines a general workflow for responding to a chemical spill of 4-Cyano-1-butanethiol:

Caption: General spill response workflow.

Toxicological and Ecological Considerations

Toxicological Data

-

1-Butanethiol (CAS 109-79-5):

Ecological Information

Data on the ecotoxicity of 4-Cyano-1-butanethiol is scarce. However, both thiols and cyanides are known to be toxic to aquatic life.[9][17] Therefore, it is imperative to prevent the release of this compound into the environment.

Disposal Considerations

Waste containing 4-Cyano-1-butanethiol must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.

-

Solid Waste: Contaminated materials such as gloves, absorbent paper, and pipette tips should be placed in a sealed bag and disposed of as solid hazardous waste.[18]

-

Decontamination of Glassware: Glassware that has been in contact with 4-Cyano-1-butanethiol should be rinsed with a bleach solution in a fume hood to oxidize the thiol before routine cleaning.[7][11]

Conclusion: A Framework for Responsible Innovation

4-Cyano-1-butanethiol is a compound with significant potential for advancing chemical synthesis and drug discovery. However, its dual-hazard nature, stemming from its nitrile and thiol functionalities, demands a heightened level of safety awareness and procedural discipline. This guide has provided a comprehensive framework for the safe handling of this compound, drawing upon established knowledge of related chemical classes. By adhering to the principles of rigorous risk assessment, diligent use of engineering controls and personal protective equipment, and thorough emergency preparedness, researchers can confidently and safely unlock the scientific promise of 4-Cyano-1-butanethiol.

References

-

Emergency response / spill control - HSE. (n.d.). Retrieved February 23, 2026, from [Link]

-

Hall, A. H., & Isom, G. E. (2018). Nitriles. In Taylor & Francis eBooks. [Link]

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2.

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved February 23, 2026, from [Link]

- MilliporeSigma. (2025, November 6).

-

Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659–673. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved February 23, 2026, from [Link]

-

University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved February 23, 2026, from [Link]

- Chemical Bull. (2025, September 17).

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2.

-

Columbia University Research. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved February 23, 2026, from [Link]

- Axxence Aromatic GmbH. (2025, January 22).

- DC Fine Chemicals. (2021, March 29).

-

University of Hertfordshire Agriculture and Environment Research Unit (AERU). (2025, November 2). Butanethiol. Retrieved February 23, 2026, from [Link]

-

Dikshith, T. S. S. (2016). Butanethiol. In Taylor & Francis eBooks. [Link]

-

Svobodová, Z., & Máchová, J. (2025). Phenol, Cyanide, and Thiocyanate in Aquatic Media: The Ecotoxicity of Individual Substances and Their Mixtures. Toxics, 13(4), 309. [Link]

-

Wikipedia. (2023, November 29). Butane-1-thiol. In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-Cyano-1-butanethiol | CAS 1053658-37-9. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. In PubMed Central. Retrieved February 23, 2026, from [Link]

- Cole-Parmer. (2004, March 4).

- TCI Chemicals. (2025, September 30). SAFETY DATA SHEET: Ethylene Sulfide (stabilized with Butyl Mercaptan).

-

Steudte, S., Stepnowski, P., Cho, C.-W., Thöming, J., & Stolte, S. (2012). (Eco)toxicity of fluoro-organic and cyano-based ionic liquid anions. Chemical Communications, 48(76), 9382. [Link]

Sources

- 1. 4-Cyano-1-butanethiol | CAS 1053658-37-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. cws.auburn.edu [cws.auburn.edu]

- 3. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Butane-1-thiol - Wikipedia [en.wikipedia.org]

- 7. research.columbia.edu [research.columbia.edu]

- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 9. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. hse.gov.uk [hse.gov.uk]

- 14. firesafe.org.uk [firesafe.org.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Phenol, Cyanide, and Thiocyanate in Aquatic Media: The Ecotoxicity of Individual Substances and Their Mixtures [mdpi.com]

- 18. faculty.washington.edu [faculty.washington.edu]

Technical Guide: Short-Chain Nitrile Thiols in Surface Chemistry & Stark Spectroscopy

Executive Summary: The "Silent" Probe

In the crowded landscape of surface functionalization, short-chain nitrile thiols (

Its primary utility lies in Vibrational Stark Effect (VSE) spectroscopy . The nitrile (

This guide provides a rigorous, field-proven framework for synthesizing, depositing, and utilizing short-chain nitrile thiols on gold surfaces.

Part 1: Physicochemical Fundamentals

Structural Architecture

Short-chain nitrile thiols consist of three distinct functional domains, each serving a specific physicochemical role:

| Domain | Chemical Structure | Function | Critical Parameter |

| Head Group | Thiol ( | Chemisorption to Au/Ag surfaces via strong S-Metal bond ( | Surface affinity |

| Spacer | Alkyl Chain ( | Defines distance from surface and packing density. Short chains ( | Tilt angle & Barrier thickness |

| Tail Group | Nitrile ( | The active sensor. High dipole moment ( | Stark Tuning Rate ( |

The Order-Disorder Transition

Unlike long-chain alkanethiols (

-

Consequence: The nitrile dipoles may repel each other, leading to a lying-down orientation or randomized tilt angles unless specific deposition conditions are met.

-

Mitigation: Co-assembly with diluent thiols or using specific chain lengths (e.g.,

) that balance dipolar repulsion with van der Waals attraction.

Part 2: Synthesis & Preparation[1][2][3][4][5][6][7]

Note: While many long-chain variants are commercially available, specific short-chain probes often require in-house synthesis to ensure high purity (essential for defect-free SAMs).

Synthetic Workflow (Aliphatic Route)

The most robust route converts an

Figure 1: Step-wise synthetic pathway for converting bromoalkanols to nitrile thiols. The thioacetate intermediate is crucial for preventing disulfide formation during storage.

Critical Purity Standards

For VSE and surface chemistry, 95% purity is insufficient . Small amounts of disulfide or precursor bromide can ruin the monolayer ordering.

-

Purification: Silica gel chromatography is mandatory for the thioacetate intermediate.

-

Storage: Store as the thioacetate (protected). Hydrolyze to the free thiol immediately before SAM deposition to prevent oxidation to disulfides.

Part 3: Self-Assembled Monolayer (SAM) Protocol

This protocol ensures a reproducible, high-density monolayer on Gold (Au).

Materials

-

Substrate: Template-Stripped Gold (TSG) or vapor-deposited Au(111) on mica/glass.

-

Solvent: Absolute Ethanol (HPLC grade). Do not use denatured ethanol.

-

Concentration: 1.0 mM.

Deposition Workflow

Figure 2: Critical workflow for SAM formation. Step 4 (Aggressive Rinse) is the most common point of failure; insufficient rinsing leaves physisorbed multilayers that distort VSE measurements.

Protocol Notes

-

The "Piranha" Warning: Piranha solution (3:1

) is extremely dangerous. For delicate substrates, a 20-minute UV-Ozone treatment is a safer, equally effective alternative for removing organic contaminants. -

Kinetics: Short-chain thiols adsorb fast (seconds) but organize slowly (hours). The 18-24h incubation is necessary to maximize packing density and minimize pinhole defects.

Part 4: The Vibrational Stark Effect (VSE)

Mechanism of Action

The nitrile bond acts as a local electric field meter. When an external electric field (

The Stark Equation:

-

: Frequency shift (

-

: Stark tuning rate (Difference dipole moment, typically

- : Local electric field.

Application Logic

Figure 3: Logical flow of a VSE experiment. The frequency shift is directly proportional to the electric field projected along the bond axis.

Part 5: Data Interpretation & Troubleshooting

Comparative Data: Chain Length Effects

| Parameter | Short Chain ( | Medium Chain ( | Long Chain ( |

| Tilt Angle ( | |||

| Film Thickness | |||

| VSE Sensitivity | High (Close to surface) | Moderate | Low (Far from surface) |

| Defect Density | High | Low | Very Low |

Troubleshooting Guide

-

Problem: IR peak is broad or split.

-

Cause: Disordered monolayer or multiple environments.

-

Fix: Increase incubation time; anneal the SAM (heat to 60°C in ethanol); switch to a longer chain (

).

-

-

Problem: No frequency shift observed under bias.

-

Cause: Probe is outside the double layer or oriented perpendicular to the field.

-

Fix: Verify orientation using Angle-Resolved XPS or PM-IRRAS.

-

-

Problem: High background signal.

-

Cause: Physisorbed thiols.

-

Fix: Re-rinse with ethanol and sonicate briefly (1-2s).

-

References

-

SERS Detection of the Vibrational Stark Effect from Nitrile-Terminated SAMs. OSTI.gov. [Link]

-

Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. AIMS Materials Science. [Link]

-

Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Journal of Physical Chemistry A. [Link]

-

Self-Assembled Monolayers of Nitrile-Functionalized Alkanethiols on Gold and Silver Substrates. Journal of Physical Chemistry B. [Link]

-

Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers. Sibener Group, University of Chicago. [Link]

Methodological & Application

Protocol for the Formation of 4-Cyano-1-butanethiol Self-Assembled Monolayers on Gold Surfaces

Abstract

This document provides a comprehensive guide for the preparation and characterization of self-assembled monolayers (SAMs) of 4-Cyano-1-butanethiol on gold substrates. The protocol is designed for researchers in materials science, surface chemistry, and drug development who require well-defined, functionalized surfaces. This guide details the necessary materials, step-by-step procedures for substrate preparation, solution formulation, and monolayer formation, as well as methods for characterizing the resulting SAM. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Cyano-Terminated SAMs

Self-assembled monolayers (SAMs) of organothiols on noble metal surfaces, particularly gold, represent a cornerstone of nanotechnology and surface engineering.[1] The spontaneous formation of a highly ordered molecular layer is driven by the strong covalent bond between sulfur and gold, as well as by van der Waals interactions between adjacent alkyl chains.[2] This process allows for the precise control of surface properties at the molecular level.[1]

4-Cyano-1-butanethiol is a bifunctional molecule featuring a thiol headgroup for robust anchoring to a gold surface and a terminal cyano (nitrile) group. The cyano group imparts a significant dipole moment, rendering the surface more hydrophilic compared to simple alkanethiols. This controlled surface energy is advantageous for a variety of applications, including biosensing, controlled protein adsorption, and as a platform for further chemical modifications. The relatively short four-carbon chain provides a balance between forming a well-ordered monolayer and maintaining accessibility to the terminal functional group.

This protocol provides a self-validating system for the formation of high-quality 4-Cyano-1-butanethiol SAMs, ensuring reproducibility and reliability in downstream applications.

Materials and Reagents

A clean environment is paramount for the formation of high-quality SAMs, as even trace contaminants can disrupt monolayer ordering.[3]

| Item | Specification | Supplier Example | Notes |

| Thiol | 4-Cyano-1-butanethiol (CAS: 1053658-37-9) | Sigma-Aldrich, Alfa Aesar | Purity >95% is recommended. |

| Substrate | Gold-coated silicon wafers or glass slides | Platypus Technologies, Arrandee | Typically with a titanium or chromium adhesion layer. |

| Solvent | 200-proof, anhydrous ethanol | Decon Labs, Pharmco-Aaper | Use a dedicated bottle to avoid contamination. |

| Cleaning Agents | Sulfuric acid (H₂SO₄), 30% Hydrogen peroxide (H₂O₂), Deionized water (>18 MΩ·cm) | Standard lab suppliers | For preparation of Piranha solution (handle with extreme caution). |

| Inert Gas | High-purity nitrogen (N₂) or argon (Ar) | Airgas, Praxair | For drying and providing an inert atmosphere. |

| Glassware | Scintillation vials or other sealable containers | VWR, Fisher Scientific | Must be meticulously cleaned. |

| Handling | Fine-tipped, anti-static tweezers | Ted Pella, Inc. | For handling substrates. |

Experimental Workflow Overview

The formation of a 4-Cyano-1-butanethiol SAM is a multi-step process that requires careful attention to detail at each stage. The overall workflow is depicted below.

Caption: Workflow for 4-Cyano-1-butanethiol SAM Formation.

Detailed Experimental Protocols

Substrate Cleaning

A pristine gold surface is essential for the formation of a well-ordered SAM. The following piranha solution protocol is highly effective for removing organic contaminants.

Extreme Caution: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is a powerful oxidizing agent and reacts violently with organic materials. Always add the peroxide to the acid slowly. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Preparation of Piranha Solution: In a clean glass beaker, slowly and carefully add one part 30% H₂O₂ to three parts concentrated H₂SO₄. The solution will become very hot.

-

Substrate Immersion: Using tweezers, immerse the gold substrates in the hot piranha solution for 10-15 minutes.

-

Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with deionized water (at least 5-6 cycles).

-

Solvent Rinse: Rinse the substrates thoroughly with absolute ethanol.

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The substrates should be used immediately for SAM formation to prevent atmospheric contamination.

Thiol Solution Preparation

The concentration of the thiol solution is a critical parameter. A 1 mM solution is standard and provides a good balance between rapid monolayer formation and minimizing the physisorption of excess thiol molecules.[4]

-

Calculate Mass: Determine the mass of 4-Cyano-1-butanethiol required to prepare a 1 mM solution in the desired volume of absolute ethanol.

-

Molecular Weight of 4-Cyano-1-butanethiol (C₅H₉NS) ≈ 115.20 g/mol .

-

-

Dissolution: In a clean, sealable glass vial, dissolve the calculated mass of 4-Cyano-1-butanethiol in the appropriate volume of absolute ethanol.

-

Sonication (Optional): If the thiol does not dissolve readily, sonicate the solution for 5-10 minutes.[3]

-

Inert Atmosphere: To minimize oxidation of the thiol, it is good practice to purge the headspace of the vial with nitrogen or argon gas before sealing.[3]

Self-Assembly Process

The self-assembly process is typically carried out over a period of 18-24 hours to allow for the initial rapid adsorption to be followed by a slower reorganization phase, resulting in a more ordered and densely packed monolayer.

-

Immersion: Place the freshly cleaned and dried gold substrates into the vial containing the 1 mM 4-Cyano-1-butanethiol solution. Ensure the entire gold surface is submerged.

-

Incubation: Seal the vial tightly (Parafilm® can be used for an extra seal) and leave it undisturbed at room temperature for 18-24 hours. Longer assembly times generally lead to better monolayer packing.[3]

Post-Assembly Rinsing and Drying

A thorough rinsing procedure is crucial to remove any non-covalently bound (physisorbed) thiol molecules from the surface.

-

Initial Rinse: Remove the substrates from the thiol solution with clean tweezers and rinse them thoroughly with a stream of fresh absolute ethanol for 10-15 seconds.[1]

-

Sonication: Place the rinsed substrates in a beaker containing fresh absolute ethanol and sonicate for 1-3 minutes. This step helps to dislodge any remaining physisorbed molecules.[3]

-

Final Rinse: After sonication, rinse the substrates one final time with a stream of absolute ethanol.

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish sealed with Parafilm®.

Characterization and Expected Results

The quality of the formed SAM should be validated using appropriate surface analytical techniques.

Logical Flow of Characterization

Caption: Recommended characterization techniques for 4-Cyano-1-butanethiol SAMs.

Expected Outcomes

| Technique | Parameter | Expected Value/Observation | Rationale and References |

| Contact Angle Goniometry | Static Water Contact Angle | 60° - 70° | The nitrile group is polar and will result in a more hydrophilic surface than a methyl-terminated SAM (which is typically >100°). The exact value depends on the packing density and orientation of the cyano groups.[5][6] |

| Spectroscopic Ellipsometry | Monolayer Thickness | 5 - 8 Å (0.5 - 0.8 nm) | The thickness will be less than the fully extended molecular length due to the tilt of the alkyl chains on the gold surface. Nitrile-terminated SAMs may exhibit a greater tilt angle than their methyl-terminated counterparts, leading to a slightly lower thickness.[5] |

| X-ray Photoelectron Spectroscopy (XPS) | S 2p Spectrum | Doublet with S 2p₃/₂ peak at ~162.0 eV | This binding energy is characteristic of a gold-thiolate (Au-S) bond, confirming chemisorption. A smaller peak around 163.5 eV may indicate the presence of some unbound or oxidized sulfur species.[4] |

| N 1s Spectrum | Peak at ~399-400 eV | This binding energy is characteristic of the nitrogen in a nitrile group.[7] | |

| C 1s Spectrum | Main peak at ~285.0 eV (C-C, C-H), with shoulders at higher binding energies for C-S and C-CN. | Deconvolution of the C 1s peak can provide information about the chemical environment of the carbon atoms. | |

| Atomic Force Microscopy (AFM) | Surface Morphology | Atomically smooth surface with characteristic vacancy islands (dark pits). | A well-formed SAM will exhibit a smooth topography. The presence of vacancy islands is a hallmark of the reorganization process of alkanethiol SAMs on Au(111). |

Troubleshooting and Expert Insights

-

High Water Contact Angle (> 80°): This may indicate an incomplete or disordered monolayer, or contamination with hydrophobic species. Re-clean the substrates and ensure the purity of the thiol and solvent.

-

Low Ellipsometric Thickness: This could be due to a sparsely packed monolayer. Consider increasing the immersion time or ensuring the thiol solution concentration is accurate.

-

XPS Shows Oxidized Sulfur (~166-168 eV): The thiol may have been oxidized prior to or during SAM formation. Use fresh thiol, deoxygenate the solvent, and maintain an inert atmosphere during incubation.

-

Influence of the Cyano Group: The dipole moment of the nitrile group can influence intermolecular interactions, potentially affecting the final packing density and tilt angle of the monolayer compared to a simple alkanethiol.[5] This makes characterization of the final surface properties particularly important.

Conclusion

This protocol provides a robust and reliable method for the formation of 4-Cyano-1-butanethiol self-assembled monolayers on gold substrates. By carefully following the steps for substrate cleaning, solution preparation, and self-assembly, researchers can create well-defined, functionalized surfaces suitable for a wide range of applications. The inclusion of expected characterization results provides a benchmark for validating the quality and integrity of the formed SAMs, ensuring the scientific rigor of subsequent experiments.

References

-

Flynn, N. T., et al. (2018). Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. AIMS Materials Science, 5(2), 171-189. Available at: [Link]

-

Flynn, N. T., et al. (2018). Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. ResearchGate. Available at: [Link]

- Preprints.org. (2025).

-

Harder, P., et al. (2009). Elastic and adhesive properties of alkanethiol self-assembled monolayers on gold. Journal of Applied Physics, 105(7), 074903. Available at: [Link]

-

Zaitouna, A. J., et al. (2021). Characterization and application of alkanethiolate self-assembled monolayers on Au-Coated chips for Ir(IV) and Rh(III) sorption. OSTI.GOV. Available at: [Link]

-

Tosatti, S., et al. (2004). Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. Biomaterials, 25(14), 2839-2847. Available at: [Link]

-

ResearchGate. (n.d.). XPS spectra in the N1s, C1s and S2p binding energy ranges. ResearchGate. Available at: [Link]

- University of Oxford. (n.d.). 3.1 Synthesis of compounds for self assembly on gold. University of Oxford Research Archive.

- Chandekar, A., et al. (1998). Characterisation of alkanethiol (CnH2n+1SH, n=3, 4, 6, 8, 10, 12 and 18) self assembled monolayers on polycrystalline gold using X-ray photoelectron spectroscopy. Materials Research Bulletin, 33(5), 779-785.

-

Canepa, S., et al. (2022). Spectroscopic Ellipsometry Investigation of a Sensing Functional Interface: DNA SAMs Hybridization. Advanced Materials Interfaces, 9(13), 2200364. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. PubMed Central.

- Lehigh University. (n.d.). Self-assembled monolayers on polymer surfaces. Lehigh University.

- ResearchGate. (n.d.). Optical Characterization of Thiolate Self-Assembled Monolayers on Au(111).

- ResearchGate. (n.d.). High-resolution XPS spectra of C1s and N1s of CN-51 and pristine gC 3 N 4.

-

arXiv. (2019). Unexpected Hydrophobicity on Self-Assembled Monolayers Terminated with Two Hydrophilic Hydroxyl Groups. arXiv.org. Available at: [Link]

- Agilent. (2007).

-

Lee, S. Y., et al. (2021). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 22(4), 1633. Available at: [Link]

- ChemRxiv. (2021). Nanoscale Chemical Imaging of Coadsorbed Thiolate Self-assembled Monolayers on Au(111) by Tip-Enhanced Raman Spectroscopy. ChemRxiv.

- ResearchGate. (n.d.). Tuning Thiol‐Based Self‐Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel.

- Physics. (n.d.). E xperimental comparison of N(1s) X-ray photoelectron spectroscopy binding energies of hard and elastic amorphous carbon nitride. Elsevier.

-

National Center for Biotechnology Information. (2019). Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel. PubMed. Available at: [Link]

-

Frontiers. (2020). Comparative X-ray photoelectron spectroscopy analysis of nitrogen atoms implanted in graphite and diamond. Frontiers in Materials. Available at: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold [aimspress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Comparative X-ray photoelectron spectroscopy analysis of nitrogen atoms implanted in graphite and diamond [frontiersin.org]

Application Note: Precision Surface Engineering with 4-Cyano-1-butanethiol Mixed Monolayers

Abstract

This guide provides a comprehensive framework for the preparation, characterization, and application of mixed self-assembled monolayers (SAMs) incorporating 4-Cyano-1-butanethiol. Mixed SAMs offer a powerful strategy for engineering surfaces with precisely controlled chemical and physical properties. The inclusion of 4-Cyano-1-butanethiol introduces a terminal cyano (-CN) group, a small, highly polar functional moiety that serves as a versatile building block for advanced applications. Its distinct dipole moment and unique vibrational signature make it invaluable for creating tailored interfaces for biosensors, drug delivery platforms, and fundamental surface science studies. This document details field-proven protocols, the scientific rationale behind methodological choices, and robust characterization techniques to ensure the formation of high-quality, reproducible monolayers.

Introduction: The Rationale for Mixed Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a bottom-up approach to surface functionalization.[1][2] Alkanethiols on gold are the archetypal SAM system, driven by the strong, specific affinity between sulfur and gold, which forms a stable thiolate-gold bond.[3]

While single-component SAMs are useful, mixed monolayers, formed by the co-adsorption of two or more different thiol molecules, provide unparalleled control over surface properties.[4] By incorporating a "matrix" or "diluent" thiol—typically a simple, inert alkanethiol—along with a functional thiol, researchers can precisely tune:

-

Surface Energy and Wettability: Adjust the hydrophobic/hydrophilic balance of the surface.[5]

-

Density of Functional Groups: Control the spacing between active sites, which is critical for optimizing the binding of biomolecules and minimizing steric hindrance.

-

Nonspecific Binding: The matrix thiol can passivate the surface, creating protein- and cell-resistant backgrounds, a crucial feature in biosensor design.[6]

4-Cyano-1-butanethiol is a compelling choice for a functional component due to the unique characteristics of its terminal cyano group. The -CN group is small, minimizing steric disruption within the monolayer, yet it possesses a large dipole moment. This polarity can be exploited to influence the local environment, direct the assembly of subsequent layers, and serve as a handle for further chemical modifications.[7] Furthermore, its C≡N triple bond has a strong, sharp vibrational absorption peak in a relatively clear region of the infrared spectrum, making it an excellent spectroscopic reporter for monolayer characterization.

Guiding Principles of Mixed Monolayer Formation

The formation of a mixed SAM is a competitive adsorption process. When a gold substrate is exposed to a solution containing 4-Cyano-1-butanethiol and a second alkanethiol, both molecules compete for binding sites on the surface. The final composition of the monolayer is influenced by several factors, including the relative solution concentrations, the chain lengths of the thiols, and the intermolecular interactions between the terminal groups.[4]

The process occurs in two main stages: an initial, rapid physisorption of molecules onto the surface, followed by a slower chemisorption and reorganization phase. It is during this second phase, which can last for several hours, that the molecules arrange into a densely packed, quasi-crystalline structure to maximize van der Waals interactions between adjacent alkyl chains.[8] Allowing for an extended assembly time (e.g., 12-24 hours) is therefore critical for achieving a thermodynamically stable and well-ordered film.

Experimental Protocol: From Substrate to Functional Surface

This protocol describes the preparation of a mixed monolayer of 4-Cyano-1-butanethiol and 1-dodecanethiol (a common matrix thiol) on a gold substrate.

PART A: Materials and Reagents

| Item | Specification | Purpose |

| Substrates | Silicon wafers or glass slides with a Ti/Au coating (e.g., 5 nm Ti, 50 nm Au) | Provides a clean, flat gold surface. |

| 4-Cyano-1-butanethiol | >95% purity | Functional thiol component. |

| 1-Dodecanethiol | >98% purity | Matrix/diluent thiol component. |

| Ethanol | 200 proof, anhydrous | Solvent for thiol solutions and rinsing. |

| Deionized (DI) Water | 18.2 MΩ·cm resistivity | Rinsing. |

| Nitrogen Gas | High purity (99.99%+) | Drying substrates and inert blanketing. |

| Glassware | Scintillation vials or beakers, graduated cylinders, micropipettes | Solution preparation and immersion. |

| Cleaning Agents (Optional) | Piranha solution (H₂SO₄:H₂O₂) or UV/Ozone cleaner | Aggressive cleaning of substrates. |

| Ancillary Equipment | Sonicator, tweezers, Parafilm® sealing tape | Sample handling and preparation. |

PART B: Substrate Preparation (The Foundation of Quality)

A pristine substrate is non-negotiable for forming a high-quality SAM. Contaminants will create defects and prevent the formation of a well-ordered monolayer.

-

Initial Cleaning: Sonicate the gold substrates in a beaker with ethanol for 10-15 minutes to remove gross organic contamination.

-

Rinsing: Thoroughly rinse the substrates with DI water, followed by a final rinse with ethanol.

-

Drying: Gently dry the substrates under a stream of high-purity nitrogen gas.

-

Aggressive Cleaning (Recommended): Immediately prior to use, treat the substrates with a UV/Ozone cleaner for 15-20 minutes. This method effectively removes residual organic contaminants without the hazards of piranha solution.

-

Expert Note (Piranha Solution): If UV/Ozone is unavailable, piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used. EXTREME CAUTION IS REQUIRED. Piranha solution is a powerful oxidant and reacts violently with organic materials. Always add the peroxide to the acid slowly, never store it in a sealed container, and use appropriate personal protective equipment (PPE). After piranha treatment, rinse substrates copiously with DI water, then ethanol, and dry with nitrogen.[9]

-

-

Immediate Use: Use the cleaned substrates immediately to prevent re-contamination from the atmosphere.

PART C: Preparation of Thiol Solutions

This example prepares a 1 mM total thiol solution with a 1:9 molar ratio of 4-Cyano-1-butanethiol to 1-dodecanethiol.

-

Stock Solutions: Prepare 10 mM stock solutions of both 4-Cyano-1-butanethiol and 1-dodecanethiol in anhydrous ethanol.

-

Mixed Solution: In a clean glass scintillation vial, combine the stock solutions and additional ethanol to achieve the final desired concentrations and a total volume (e.g., 10 mL).

-

100 µL of 10 mM 4-Cyano-1-butanethiol stock (final concentration: 0.1 mM)

-

900 µL of 10 mM 1-dodecanethiol stock (final concentration: 0.9 mM)

-

9.0 mL of anhydrous ethanol

-

-

Mixing: Gently swirl the vial to ensure the solution is homogeneous.

PART D: The Self-Assembly Process

-

Immersion: Using clean tweezers, carefully place the freshly cleaned gold substrate into the vial containing the mixed thiol solution.[8] Ensure the entire gold surface is submerged.

-

Inert Atmosphere: To minimize oxidation, gently blow nitrogen gas into the headspace of the vial for 30-60 seconds to displace oxygen.[8]

-

Sealing and Incubation: Seal the vial cap tightly and wrap it with Parafilm®. Let the vial stand undisturbed at room temperature for 18-24 hours.

-

Causality Explanation: This extended incubation period is crucial for the monolayer to anneal. Molecules will desorb and re-adsorb, allowing the alkyl chains to pack into a low-energy, highly ordered configuration. Shorter times result in a less-ordered film with more defects.

-

PART E: Post-Assembly Rinsing and Drying

-

Removal: Carefully remove the substrate from the thiol solution using tweezers.

-

Rinsing: Rinse the substrate liberally with fresh ethanol to wash away any non-chemisorbed (physisorbed) molecules from the surface. A dedicated rinse bottle is recommended to prevent contamination.[8][10]

-

Final Dry: Dry the substrate under a gentle stream of nitrogen gas.

-

Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen. Use them for characterization or subsequent experiments as soon as possible.[8]

Monolayer Characterization: Validating Surface Integrity

Characterization is essential to confirm the successful formation and composition of the mixed monolayer.

| Technique | Principle | Expected Result for Mixed -CN Monolayer |

| Contact Angle Goniometry | Measures the angle a water droplet makes with the surface, indicating surface energy/wettability.[11][12] | The contact angle will be lower (more hydrophilic) than a pure dodecanethiol SAM (typically >110°) but higher than a pure 4-Cyano-1-butanethiol SAM. The exact value will depend on the surface ratio, providing a quick validation of surface modification. |

| Ellipsometry | Measures the change in polarization of reflected light to determine film thickness with sub-nanometer resolution.[12][13] | The measured thickness will be consistent with a packed monolayer of dodecanethiol (~15-17 Å), as the shorter 4-Cyano-1-butanethiol molecules will be embedded within the matrix. A significantly lower thickness may indicate a poor-quality or incomplete monolayer. |

| X-ray Photoelectron Spectroscopy (XPS) | Irradiates the surface with X-rays and analyzes the energy of emitted core-level electrons to determine elemental composition and chemical states.[3][12] | The spectrum will show a Nitrogen 1s peak (~400 eV), confirming the presence of the cyano group. A Sulfur 2p peak at ~162 eV confirms the formation of a gold-thiolate bond.[3] The absence of a peak at ~164 eV (free thiol) indicates a well-formed monolayer. The N/S atomic ratio can be used to estimate the surface composition. |

| Infrared Spectroscopy (PM-IRRAS) | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups and their orientation. | A distinct, sharp peak will be observed in the 2240-2260 cm⁻¹ region , corresponding to the C≡N stretching vibration . This provides unambiguous proof of the cyano group's incorporation into the monolayer. |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the preparation and characterization process.

Caption: Workflow for mixed monolayer preparation and characterization.

Applications in Biosensing and Drug Development

Surfaces functionalized with 4-Cyano-1-butanethiol mixed monolayers are highly tunable platforms for biological applications.[2][11]

-

Biosensor Platforms: The matrix of long-chain alkanethiols provides a surface that resists non-specific protein adsorption, while the cyano-terminated molecules act as specific attachment points.[5][14] The cyano group can be chemically converted (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to covalently immobilize antibodies, enzymes, or DNA probes for highly specific analyte detection.[15]

-

Controlling Cell Adhesion: By creating patterns of cyano-terminated regions within an inert matrix, one can direct cell attachment and growth.[16] This is a powerful tool for tissue engineering and for studying cell-surface interactions in a controlled manner.

-

Drug Discovery: The well-defined surface chemistry allows for the controlled immobilization of target proteins. This enables the study of drug-protein binding events using surface-sensitive techniques like Surface Plasmon Resonance (SPR), providing valuable data for drug development pipelines.

References

- Role of Cyano Groups in the Self-Assembly of Organic Molecules on Metal Surfaces. The Journal of Physical Chemistry C.

-

STM Study of Mixed Alkanethiol/Biphenylthiol Self-Assembled Monolayers on Au(111). ResearchGate. Available at: [Link]

-

Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. pubs.acs.org. Available at: [Link]

-

Self-assembled monolayers as a tunable platform for biosensor applications. PubMed. Available at: [Link]

-

Surface characterization of typical alkanethiol SAMs on Au(111). ResearchGate. Available at: [Link]

-

Applications of Self Assembled Monolayers(SAMs) for Biosensor. ResearchGate. Available at: [Link]

-

STM study of mixed alkanethiol/biphenylthiol self-assembled monolayers on Au(111). fys.kuleuven.be. Available at: [Link]

-

Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. Available at: [Link]

-

Self-Assembled Monolayers for Biological Applications. TDX (Tesis Doctorals en Xarxa). Available at: [Link]

-

Structure and growth of self-assembling monolayers. Quantum Chemistry Laboratory. Available at: [Link]

- Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Unknown Source.

-

Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. PubMed. Available at: [Link]

-

New Bidentate Adsorbates Containing Amine and Thiol Ligands for. University of Houston. Available at: [Link]

-

Butane-1-thiol. Wikipedia. Available at: [Link]

-

Self-Assembled Monolayers of Alkanethiolates Presenting Mannitol Groups Are Inert to Protein Adsorption and Cell Attachment. pubs.acs.org. Available at: [Link]

-

Spiroalkanedithiol-Based SAMs Reveal Unique Insight into the Wettabilities and Frictional Properties of Organic Thin Films. University of Houston. Available at: [Link]

-

Understanding the Physicochemical Properties of Butanethiol for Industrial Applications. ningboinno.com. Available at: [Link]

-

Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 9. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]

- 10. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 11. tdx.cat [tdx.cat]

- 12. lee.chem.uh.edu [lee.chem.uh.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of 4-Cyano-1-butanethiol during storage

Introduction: Understanding the Instability of 4-Cyano-1-butanethiol

Welcome to the technical support guide for 4-Cyano-1-butanethiol (CAS 1053658-37-9). This document is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this reagent: its susceptibility to oxidative degradation. The thiol (-SH) group is highly reactive and prone to oxidation, which can compromise experimental outcomes by reducing the concentration of the active thiol and introducing impurities. This guide provides in-depth, field-proven protocols and troubleshooting advice to ensure the integrity of your 4-Cyano-1-butanethiol during storage and handling.

The primary degradation pathway for thiols is oxidation, which readily occurs in the presence of atmospheric oxygen. This process involves the coupling of two thiol molecules to form a disulfide (-S-S-) bond, in this case, bis(4-cyanobutyl) disulfide.[1][2] This dimerization is often catalyzed by trace metal impurities or exposure to light and ambient temperatures, making proper storage paramount.

Caption: Oxidation pathway of 4-Cyano-1-butanethiol to its disulfide dimer.

Part 1: Recommended Storage & Handling Protocols

To prevent oxidative degradation, strict storage and handling procedures are essential. The following protocols are designed to create a self-validating system where the integrity of the compound is maintained from receipt to use.

Detailed Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[3] | Slows down the rate of oxidation and other potential degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidizing agent.[4][5] Thiols are often labeled "Air sensitive".[4] |

| Container | Tightly Sealed Amber Glass Vial/Bottle | Prevents oxygen ingress and protects the light-sensitive compound from UV radiation, which can initiate radical reactions.[6] |

| Purity | Use high-purity, deoxygenated solvents | Solvents can be a source of dissolved oxygen. Deoxygenating solvents before use is critical. |

Step-by-Step Handling Workflow

Adherence to this workflow minimizes exposure to atmospheric contaminants during experimental use.

-

Equilibration: Before opening, allow the sealed vial of 4-Cyano-1-butanethiol to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold vial, which can hydrolyze the nitrile group or introduce water.

-

Inert Atmosphere Transfer: Conduct all transfers under a gentle stream of an inert gas like argon or nitrogen. This can be achieved in a glovebox or using Schlenk line techniques.

-

Use a Clean, Dry Syringe: Use a syringe that has been oven-dried or purged with inert gas to withdraw the required amount of the liquid.

-

Immediate Resealing: After withdrawal, immediately reseal the vial cap. If the septum has been punctured multiple times, replace it with a new one or use Parafilm® M to reinforce the seal.

-

Blanket with Inert Gas: Before returning to storage, flush the headspace of the vial with inert gas to displace any air that may have entered.

-

Prompt Return to Storage: Return the vial to the recommended 2-8°C storage conditions immediately after use.[3]

Sources

Optimizing incubation time for 4-Cyano-1-butanethiol deposition

Executive Summary: The "Short-Chain" Challenge

As researchers, we often treat all alkanethiols as equals, applying a blanket "overnight" protocol to everything. However, 4-Cyano-1-butanethiol (4-CBT) presents a specific thermodynamic challenge. Unlike standard long-chain thiols (e.g., 11-MUA or 16-MHDA), the C4 alkyl backbone of 4-CBT provides insufficient Van der Waals (VdW) energy to drive the formation of a highly crystalline, "standing-up" phase solely through chain-chain interactions.

Therefore, optimizing incubation time for 4-CBT is not just about coverage; it is about maximizing the probability of ordering in a system that thermodynamically prefers disorder. This guide details the kinetic regimes of deposition and provides a self-validating protocol to ensure surface stability for SPR and electrochemical applications.

The Kinetics of Deposition

The formation of a Self-Assembled Monolayer (SAM) on gold occurs in two distinct kinetic regimes. Understanding this is critical for optimization.

Kinetic Regimes

-

Regime A (Adsorption - Fast):

of the surface is covered within seconds to minutes. The thiol headgroups bind to gold, but the chains are disordered (lying down).[1] -

Regime B (Reorganization - Slow): This is the "crystallization" phase. Chains stand up, expelling solvent and maximizing VdW interactions. For 4-CBT, this phase is slow and energetically difficult due to the short chain length.

Visualization: The Deposition Landscape

Figure 1: Kinetic pathway of SAM formation. Note the red dashed line: Short chains (C4) are prone to desorption if the reorganization phase is not allowed to reach equilibrium.

Optimized Protocol: 4-Cyano-1-butanethiol

This protocol is designed to mitigate the instability of the C4 chain.

Reagents & Preparation[2]

-

Substrate: Au(111) on Mica or Glass (Freshly cleaned via UV/Ozone or Hydrogen Flame).

-

Solvent: Absolute Ethanol (HPLC Grade). Avoid water traces to prevent oxidation.

-

Concentration: 2.0 mM (Higher concentration than C11 thiols drives kinetics for short chains).

Step-by-Step Workflow

| Step | Action | Duration | Mechanism/Rationale |

| 1 | Pre-Clean | 10 min | UV/Ozone removes carbon contaminants, creating hydrophilic Au oxide. |

| 2 | Reduction | 5 min | Immerse in absolute ethanol. Reduces Au oxide back to Au(0) for thiol binding. |

| 3 | Incubation | 18-24 Hours | Critical: While coverage happens in minutes, the ordering of C4 chains requires extended time to overcome the low VdW energy. |

| 4 | Rinse 1 | 30 sec | Stream of Ethanol. Removes physisorbed multilayers (common with polar -CN groups). |

| 5 | Rinse 2 | 30 sec | Stream of Ultrapure Water. Removes ethanol and salts. |

| 6 | Dry | 1 min | Stream of |

Visualization: The "Self-Validating" Workflow

Figure 2: Operational workflow with a mandatory validation gate before application.

Troubleshooting & FAQs

Q1: Can I shorten the incubation time to 1-2 hours?

Short Answer: Only if surface coverage is the only metric you care about.

Technical Detail: For 4-CBT, a 1-hour incubation yields ~90% coverage but a highly disordered film. Because the chain is short (

-

Recommendation: If speed is essential, increase concentration to 5-10 mM, but 12h+ is still preferred for stability.

Q2: Why is my SPR baseline drifting despite a 24-hour incubation?

Root Cause: The thermodynamic instability of the C4 SAM. Explanation: Even at maximum density, C4 SAMs are less stable than C11 SAMs. The drift is often caused by the exchange of thiol molecules with the solvent or oxidation of the gold-thiolate bond. Fix:

-

Backfilling: Post-incubate with a short hydrophilic spacer (e.g., 6-mercapto-1-hexanol) to fill pinholes.

-

Mixed SAMs: Co-incubate 4-CBT with a longer stabilizing thiol (e.g., C8 or C11) at a 1:10 ratio, though this dilutes the -CN density.

Q3: My contact angle is lower than expected (< 60°). Why?

Root Cause: Wetting by the polar Nitrile (-CN) group or surface roughness. Explanation: A perfect methyl-terminated SAM has a contact angle of ~110°. A nitrile group is polar, so the contact angle should be lower (typically 60-70°). If it is significantly lower (e.g., < 40°), your surface is likely disordered (exposing the gold) or you have physisorbed contaminants. Fix: Ensure rigorous rinsing with ethanol (Step 4) to remove physisorbed layers.

Q4: How do I validate that the SAM is actually "good"?

Method: Cyclic Voltammetry (Reductive Desorption). Protocol: Scan from -0.2V to -1.4V in 0.5M KOH. Success Criteria: You should see a sharp reductive peak (Au-S bond breaking).

-

Sharp Peak: Highly crystalline/ordered.

-

Broad Peak: Disordered/Amorphous domains.

-

Peak Position: For C4, the peak will occur at a less negative potential (easier to desorb) than C11.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. Link

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers.[2] Chemical Reviews, 96(4), 1533-1554. Link

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834. Link

Sources

Troubleshooting weak nitrile signals in FTIR spectroscopy of SAMs

Technical Support Center: Optimizing Nitrile ( ) Detection in SAMs

Executive Summary

Detecting the nitrile (

This guide moves beyond basic operation to address the physics of surface optics and molecular orientation . If you cannot see your signal, it is likely due to the Surface Selection Rule or Detector Sensitivity Limits, not necessarily a failed synthesis.

Part 1: Diagnostic Logic Tree

Before altering your chemistry, validate your instrumental configuration. Use this logic flow to identify the bottleneck.

Figure 1: Decision matrix for troubleshooting weak SAM signals. Blue path indicates optimal hardware setup; Green indicates chemical intervention.

Part 2: Technical FAQs & Protocols

Module 1: The Physics of Detection (Instrumental)

Q: I am using a standard transmission FTIR setup. Why is the signal flat? A: Transmission mode is geometrically forbidden for SAMs on metal. You are fighting two physical limitations:

-

Path Length: A monolayer is ~1–2 nm thick. In transmission, the light passes through this volume only once (or never, if the substrate is opaque like gold).

-

Metal Surface Boundary Conditions: On a conductive surface (Au, Ag, Pt), the electric field of the light approaches zero at the interface for s-polarized light (electric vector parallel to the surface) and for normal incidence.

The Fix: Grazing Angle Reflection-Absorption (RAIRS) You must use Reflection-Absorption Infrared Spectroscopy (RAIRS) at a grazing angle.

-

Angle: 80°–85° from normal.

-

Physics: At grazing incidence, the p-polarized component of the light undergoes constructive interference at the surface, enhancing the electric field perpendicular to the metal.

Q: I have a "Nitrile Peak" at 2350 cm⁻¹. Is this my SAM?

A: No. That is atmospheric

-

Action: Check your purge. If you cannot purge better, use PM-IRRAS (Polarization Modulation), which mathematically eliminates isotropic gas-phase absorption.

Module 2: The Surface Selection Rule (SSR)

Q: My hardware is perfect (MCT, Grazing Angle), but I still see no peak. Is my synthesis dead?

A: Not necessarily. You may be a victim of the Surface Selection Rule .

For a vibration to be IR active on a metal surface, the change in dipole moment (

-

Scenario A (Vertical): If your nitrile group stands up (perpendicular), the dipole change oscillates against the surface normal. Result: Strong Signal.

-

Scenario B (Flat): If your alkyl chain collapses and the nitrile lies flat on the gold, the dipole change is parallel to the surface. Image charges in the metal cancel the dipole. Result: Zero Signal.

Figure 2: The Surface Selection Rule. Only dipoles with a component perpendicular to the metal surface are detected.[3]

Protocol: The "Dilution" Strategy To force the nitrile groups to stand up, co-adsorb a shorter "diluent" thiol (e.g., mercaptoundecanonitrile mixed with octanethiol).

-

Ratio: Prepare solution with 1:3 or 1:10 ratio of (Nitrile-Thiol : Diluent-Thiol).

-

Mechanism: The shorter diluent chains support the longer nitrile chains, preventing them from lying flat (disordered phase) and forcing a trans-extended orientation.

Module 3: Advanced Signal Validation

Q: I see a tiny bump at 2250 cm⁻¹. How do I prove it's not noise?

A: Use Isotopic Labeling. This is the gold standard for validation.

Synthesize or purchase a

| Isotope | Expected Shift ( | New Position (Approx) |

| Natural ( | 0 cm⁻¹ | 2250 cm⁻¹ |

| Label ( | ~50–60 cm⁻¹ (Red Shift) | ~2195 cm⁻¹ |

| Label ( | ~30 cm⁻¹ (Red Shift) | ~2220 cm⁻¹ |

If the "bump" shifts according to Hooke's Law upon labeling, it is chemically assigned. If it stays at 2250, it is an artifact.

Q: The peak is there, but it's shifted to 2260 cm⁻¹ or 2240 cm⁻¹. Why? A: The nitrile bond is an exquisite reporter of the local Stark Effect (Electric Field).

-

Blue Shift (Higher

): Often indicates the nitrile is in a non-polar environment or experiencing a local field that stiffens the bond (e.g., repulsion from the hydrophobic SAM bulk). -

Red Shift (Lower

): Indicates Hydrogen Bonding (e.g., if the SAM is wet or has trapped solvent) or interaction with a cationic species.

Part 3: References & Further Reading

-

Greenler, R. G. (1966). Infrared Study of Adsorbed Molecules on Metal Surfaces by Reflection Techniques. The Journal of Chemical Physics, 44(1), 310–315. Link

-

Foundational paper establishing the "Surface Selection Rule" and grazing angle requirements.

-

-

Porter, M. D., et al. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society, 109(12), 3559–3568. Link

-

The definitive guide on SAM structure and FTIR characterization.

-

-

Frey, B. L., & Corn, R. M. (1996). Polarization Modulation Fourier Transform Infrared Spectrophotometry (PM-FTIR) of Thin Films and Monolayers at Metal Surfaces. Handbook of Vibrational Spectroscopy. Link

-

Detailed methodology for PM-IRRAS, the preferred technique for nitrile SAMs.

-

-

Andrews, S. S., & Boxer, S. G. (2000).[4] Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863. Link

-

Explains frequency shifts (Stark Effect) seen in nitrile spectroscopy.

-

Removing non-specifically bound 4-Cyano-1-butanethiol from substrates

Ticket ID: #SAM-CN-4C1B Subject: Removal of Non-Specifically Bound 4-Cyano-1-butanethiol (4C1B) from Gold Substrates Assigned Specialist: Senior Application Scientist, Surface Chemistry Division

Executive Summary

You are likely using 4-Cyano-1-butanethiol (4C1B) as a probe for Vibrational Stark Effect (VSE) spectroscopy or as a functional interface. Because 4C1B possesses a short aliphatic chain (

Unlike long-chain alkanethiols (

This guide provides the protocols to strip these contaminants without damaging the chemisorbed Au-S monolayer.

Module 1: Diagnostic – Do You Have Physisorbed Contaminants?

Before initiating cleaning protocols, confirm the presence of non-specifically bound molecules using these indicators.

Primary Indicator: FTIR-RAS / PM-IRRAS

The nitrile stretch (

| Parameter | Clean, Chemisorbed Monolayer | Contaminated / Physisorbed Layer |

| Peak Position | ~2238–2242 cm⁻¹ (Environment dependent, but stable) | Shifted (often lower, ~2230 cm⁻¹) due to diverse local environments. |

| FWHM (Width) | Narrow (< 10–12 cm⁻¹) | Broad (> 15 cm⁻¹) . Broadening indicates heterogeneity (some standing, some lying down). |

| Baseline | Flat | Sloped or noisy (indicates scattering from multilayers). |

Secondary Indicator: Ellipsometry

-

Theoretical Thickness (4C1B): ~0.8 – 0.9 nm (assuming ~30° tilt).

-

Contaminated Thickness: > 1.2 nm indicates multilayers or physisorbed aggregates.

Diagnostic Workflow

Figure 1: Decision tree for identifying non-specific binding on nitrile-terminated SAMs.

Module 2: Remediation Protocols

Do not use aggressive oxidation (UV/Ozone) or electrochemical desorption, as these will strip the chemisorbed layer. Use Solvent-Phase Displacement .

Protocol A: The "Double-Solvent" Displacement (Standard)

Use this for routine cleaning of fresh SAMs.

Mechanism: 4C1B is soluble in ethanol. However, physisorbed disulfides (formed by oxidation in air) are often more soluble in slightly less polar solvents or require kinetic energy to dislodge.

-

The Agitation Wash:

-

Place the substrate in a beaker of fresh, absolute ethanol .

-

Crucial Step: Do not use a magnetic stir bar directly hitting the chip. Use a shaker plate at 60 RPM for 10 minutes.

-

-

The Sonic Pulse (Optional but Recommended):

-

Transfer to a vial with fresh ethanol.

-

Sonicate for exactly 3 seconds .

-

Warning: Prolonged sonication (>10s) can delaminate gold from glass/mica.

-

-

The Rinse:

-

The Dry:

-

Blow dry immediately with high-purity Nitrogen (

). Do not let the solvent evaporate naturally; this redeposits solutes.

-

Protocol B: The "Thermal Annealing" Wash (Advanced)

Use this if Protocol A fails or if FTIR shows broad peaks (indicating disorder).

Mechanism: Heat increases the kinetic energy of the chains, allowing physisorbed molecules to desorb and chemisorbed molecules to reorganize into a tighter packing lattice, expelling defects.

-

Preparation:

-

Heat a beaker of absolute ethanol to 50°C (well below boiling, but warm).

-

-

Incubation:

-

Immerse the substrate in the warm ethanol for 30 minutes .

-

-

Cooling & Rinsing:

-

Remove the substrate and immediately rinse with room temperature ethanol.

-

Why? This prevents the "hot" dissolved contaminants from crashing back out onto the surface as the solvent on the chip cools.

-

-

Dry:

-

Dry under

stream.

-

Protocol C: The "Displacement" Rescue

Use this if you suspect the non-specific binding is due to pinholes/defects where 4C1B is lying down.

-

Incubate the chip in a solution of 1-Octanethiol (1 mM in EtOH) for 30 seconds.

-

Rinse immediately.

-

Note: This is a "risky" rescue. The longer octanethiol will attempt to fill defects. If the 4C1B is physisorbed, the octanethiol may displace it. However, it may also displace your chemisorbed 4C1B if left too long. Use only as a last resort.

Module 3: Visualizing the Surface Physics

Understanding why 4C1B is difficult to clean requires visualizing the molecular disorder.

Figure 2: The physisorbed layer (Red) sits atop the chemisorbed SAM (Green), interacting via weak dipole/Van der Waals forces. Washing targets these weak interactions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use water to wash 4C1B SAMs? A: Generally, no . While the nitrile group is polar, the alkyl chain is hydrophobic. Water may cause the monolayer to collapse or "pin" contaminants onto the surface due to the hydrophobic effect. Stick to Ethanol. If you must remove salts, use a Water rinse sandwiched between two Ethanol rinses (EtOH -> Water -> EtOH -> Dry).

Q2: My Stark Tuning Rate is lower than the literature value (~0.6 cm⁻¹/(MV/cm)). Why? A: This is the classic signature of disorder . If 4C1B molecules are "lying down" or buried under physisorbed junk, they do not align perfectly with the external electric field. Use Protocol B (Thermal Annealing) to stand the molecules up and improve the Stark response.

Q3: How long is the shelf life of a 4C1B SAM?

A: Short.

Q4: Why not use plasma cleaning? A: Oxygen plasma will incinerate the entire organic layer, removing both the specific and non-specific molecules. Only use plasma if you want to reset the gold substrate completely to bare metal.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. (The authoritative review on SAM formation, defects, and washing protocols.)

-

Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863. (Establishes the baseline for nitrile Stark probes and the importance of sample purity.)

-

Sigma-Aldrich (Merck). 4-Cyano-1-butanethiol Product Specification and Handling. (General handling and solubility data for nitrile-terminated thiols.)

-

Chattopadhyay, A., & Boxer, S. G. (1995). Vibrational Stark Effect Spectroscopy. Journal of the American Chemical Society, 117(4), 1449–1450. (Foundational work describing the sensitivity of the nitrile stretch to local electric fields and disorder.)

Sources

Resolving aggregation issues with 4-Cyano-1-butanethiol modified nanoparticles

Topic: Resolving Aggregation in Nitrile-Modified Gold Nanoparticles

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-20

Introduction: The "C4" Stability Paradox

Welcome to the technical support hub for short-chain thiol functionalization. You are likely here because your gold nanoparticles (AuNPs) turned blue, purple, or precipitated immediately upon adding 4-Cyano-1-butanethiol (4-CBT).

The Core Issue: 4-CBT is a "C4" thiol (4-carbon chain). It is excellent for SERS (Surface Enhanced Raman Spectroscopy) because the nitrile group (

-

Steric Failure: The C4 chain is

thick. The Van der Waals (vdW) attraction between 15+ nm gold cores extends beyond this distance. Without a bulky barrier, the cores attract and collapse. -

Charge Loss: Displacing citrate (highly negative) with 4-CBT (neutral dipole) removes electrostatic repulsion.

This guide provides the Tween-20 Bridging Protocol and the Mixed-Monolayer Strategy to resolve this.

Module 1: Diagnostic & Mechanism

Why Did My Experiment Fail?

If you performed a direct "dump-and-stir" ligand exchange (adding 4-CBT directly to Citrate-AuNPs), aggregation is thermodynamically inevitable.

The Aggregation Pathway

The following diagram illustrates the collapse mechanism. When citrate is displaced by short thiols, the protective double layer vanishes before the new monolayer can organize, leading to irreversible flocculation.

Figure 1: The kinetic pathway of aggregation during short-chain thiol exchange.[1] The critical failure point is the loss of electrostatic repulsion without a compensatory steric barrier.

Module 2: Optimized Protocols

Protocol A: The Tween-20 "Bridge" Method (Recommended)

Best for: Pure 4-CBT functionalization where maximum surface coverage is required.

Scientific Rationale: Tween-20 is a non-ionic surfactant that adsorbs to AuNPs. It provides a temporary steric shield that allows 4-CBT to penetrate and bind to the gold (Au-S bond is stronger than Au-Surfactant) without the particles crashing during the transition [1].

Reagents:

-

Citrate-AuNPs (OD 1.0)

-

Tween-20 (1% stock in Milli-Q water)

-

4-CBT (10 mM stock in Ethanol)

-

Phosphate Buffered Saline (10mM PBS, pH 7.4)

Step-by-Step Workflow:

-

Pre-Stabilization: To 10 mL of Citrate-AuNPs, add 100 µL of 1% Tween-20 .

-

Action: Stir gently for 20 minutes.

-

Result: The solution remains red. Tween-20 loosely caps the surface.

-

-

Ligand Addition (Dropwise): Add 10 µL of 4-CBT (10 mM) to the mixture while stirring rapidly.

-